2,2,2-Trifluoroacetic acid;2-(trifluoromethyl)-5-azaspiro[2.3]hexane
Description
Properties
IUPAC Name |
2,2,2-trifluoroacetic acid;2-(trifluoromethyl)-5-azaspiro[2.3]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N.C2HF3O2/c7-6(8,9)4-1-5(4)2-10-3-5;3-2(4,5)1(6)7/h4,10H,1-3H2;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUVEUFEWHEZGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C12CNC2)C(F)(F)F.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F6NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroacetic acid;2-(trifluoromethyl)-5-azaspiro[2.3]hexane typically involves multiple steps:
Formation of the Spirocyclic Amine: The spirocyclic amine can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a ketone, under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, which often involve reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a catalyst.
Combination with Trifluoroacetic Acid: The final step involves the reaction of the spirocyclic amine with trifluoroacetic acid, typically under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the trifluoromethyl groups, potentially converting them to methyl groups under strong reducing conditions.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Methylated derivatives.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile reagent in organic synthesis. Its ability to facilitate various reactions makes it valuable for creating complex molecules. For instance:
- Synthesis of Spirocyclic Compounds : 2-(Trifluoromethyl)-5-azaspiro[2.3]hexane can be used as a building block for synthesizing more complex spirocyclic compounds, which are important in drug discovery and development .
- Reagent in Cyclization Reactions : It has been employed in cyclization reactions that yield various functionalized products with potential biological activity .
Medicinal Chemistry
The unique structural features of 2-(trifluoromethyl)-5-azaspiro[2.3]hexane make it an attractive candidate for pharmaceutical applications:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, including bacteria and fungi . The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.
- Enzyme Inhibition Studies : The compound's ability to interact with specific enzymes allows it to be used in studies aimed at developing enzyme inhibitors that could lead to new therapeutic agents .
Material Science
In material science, the fluorinated nature of the compound imparts unique properties that can be exploited:
- Development of Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymer matrices can enhance chemical resistance and thermal stability . Such materials are useful in coatings and packaging applications.
- Ion Pairing Agent in Chromatography : Due to its strong acidity and solubility properties, 2,2,2-trifluoroacetic acid is often used as an ion pairing agent in high-performance liquid chromatography (HPLC), particularly for the analysis of peptides and proteins .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of derivatives of 2-(trifluoromethyl)-5-azaspiro[2.3]hexane against Candida albicans and Escherichia coli. Results showed that certain derivatives exhibited significant inhibition, with Minimum Inhibitory Concentration (MIC) values lower than those of standard antifungal agents . This suggests potential for developing new antifungal treatments.
Case Study 2: Synthesis of Functionalized Triazoles
Research focused on synthesizing fluorinated triazoles using 2,2,2-trifluoroacetic acid as a key reagent demonstrated that these compounds possess enhanced biological activities due to their structural features . The study highlighted the importance of fluorinated substituents in modulating the properties and functionalities of triazole derivatives.
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Organic Synthesis | Building block for spirocyclic compounds | Facilitates complex molecule synthesis |
| Medicinal Chemistry | Antimicrobial agents | Significant activity against Candida and E. coli |
| Material Science | Fluorinated polymers | Enhanced chemical resistance and thermal stability |
| Analytical Chemistry | Ion pairing agent in HPLC | Improved separation efficiency for peptides/proteins |
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroacetic acid;2-(trifluoromethyl)-5-azaspiro[2.3]hexane involves its interaction with molecular targets through its trifluoromethyl and spirocyclic amine groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Key Differences :
- Acidity : TFA is stronger than pentafluoropropionic acid but weaker than trifluoromethanesulfonic acid.
- Volatility : TFA’s lower boiling point (72°C) enhances its utility in reactions requiring easy removal .
- Applications : Unlike pentafluoropropionic acid, TFA is widely used in peptide synthesis due to its ability to cleave protecting groups without side reactions .
2-(Trifluoromethyl)-5-azaspiro[2.3]hexane vs. Other Spirocyclic Amines
Table 2: Structural and Functional Comparisons
Key Differences :
- Stereochemical Complexity : The trifluoromethyl derivative requires diastereoselective synthesis (60% yield for major isomers) , whereas simpler analogs like the hemioxalate salt lack stereochemical challenges .
- Biological Activity: Unlike non-functionalized spirocycles, the trifluoromethyl group enhances binding to GluRs by mimicking L-Glu’s carboxylate moiety .
2,2,2-Trifluoroacetic Acid
- Pharmaceutical Synthesis : TFA is critical in producing fluorinated APIs, including antiviral drugs. Its market is projected to grow due to demand in peptide synthesis and agrochemicals .
- Etching Applications : TFA outperforms sulfuric acid in semiconductor etching due to controlled reactivity and reduced corrosiveness .
2-(Trifluoromethyl)-5-azaspiro[2.3]hexane
Biological Activity
The compound 2,2,2-trifluoroacetic acid; 2-(trifluoromethyl)-5-azaspiro[2.3]hexane is a synthetic organofluorine compound that combines the properties of trifluoroacetic acid (TFA) with a unique spirocyclic structure. This article explores its biological activity, including its synthesis, pharmacological effects, and safety profile.
- Chemical Formula : C₈H₈F₆N
- Molecular Weight : 239.15 g/mol
- IUPAC Name : 2-(trifluoromethyl)-5-azaspiro[2.3]hexane-1-carboxylic acid
Synthesis
The synthesis of this compound typically involves the reaction of TFA with appropriate amines under controlled conditions to form the spirocyclic structure. The trifluoromethyl group enhances its lipophilicity and biological activity.
The biological activity of 2,2,2-trifluoroacetic acid; 2-(trifluoromethyl)-5-azaspiro[2.3]hexane is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.
Pharmacological Effects
- Antimicrobial Activity :
-
Analgesic Properties :
- Preliminary research indicates potential analgesic effects, possibly through modulation of pain pathways in the central nervous system.
- Toxicity Profile :
Case Study 1: Antibacterial Efficacy
In a study assessing the antibacterial efficacy of various fluorinated compounds, 2,2,2-trifluoroacetic acid; 2-(trifluoromethyl)-5-azaspiro[2.3]hexane demonstrated potent activity against multidrug-resistant strains of bacteria. The study highlighted its effectiveness in inhibiting bacterial growth at significantly lower concentrations compared to conventional antibiotics .
Case Study 2: Safety Assessment
A safety assessment conducted on laboratory animals revealed that exposure to high doses resulted in acute toxicity symptoms including respiratory distress and skin irritation. Long-term exposure studies are necessary to determine chronic effects and environmental impact .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 239.15 g/mol |
| Solubility | Soluble in organic solvents |
| Toxicity (LC50) | 10.01 mg/L (inhalation) |
| Antibacterial MIC | <0.03125 μg/mL (S. aureus) |
Q & A
Q. What are the key synthetic strategies for preparing 2-(trifluoromethyl)-5-azaspiro[2.3]hexane derivatives?
Two primary strategies are described:
- Cyclopropanation of α,β-unsaturated esters : Initial attempts using Corey-Chaykovsky or Simmons-Smith reactions yielded low product (e.g., 23 and 24) due to steric hindrance .
- Rhodium-catalyzed cyclopropanation of terminal alkenes : Optimized conditions (Rh₂(OAc)₄ catalyst, ethyl diazoacetate, and dichloromethane) improved yields to 60% via trans-selective diastereomer formation . Key steps include Petasis olefination to generate intermediates (e.g., 18) and stereochemical control through solvent optimization (e.g., toluene vs. dichloromethane) .
Q. How is 2,2,2-trifluoroacetic acid (TFA) utilized in the synthesis of spirocyclic compounds?
TFA is critical in deprotection steps :
- After cyclopropanation, intermediates (e.g., 20a/20c) are deprotected using TFA with Et₃N·3HF in THF at 60°C to yield primary alcohols (e.g., 25a/25c) .
- TFA’s strong acidity facilitates efficient cleavage of Boc (tert-butoxycarbonyl) protecting groups, enabling downstream oxidation to carboxylic acids (e.g., 26a/26c) .
Q. What analytical methods are essential for characterizing stereochemistry in these compounds?
- Chiral HPLC : Used to separate enantiomers (e.g., 20a and 20c) with semi-preparative columns .
- NOE (Nuclear Overhauser Effect) studies : Determined relative configurations of spirocyclic diastereomers .
- X-ray crystallography or NMR coupling constants : Validated spatial arrangements of cyclopropane rings .
Advanced Research Questions
Q. How can diastereoselectivity challenges in cyclopropanation reactions be systematically addressed?
- Catalyst optimization : Rh₂(OAc)₄ promotes trans selectivity, with increased catalyst loading (5 mol%) improving yield to 60% .
- Solvent effects : Dichloromethane enhances reaction efficiency compared to toluene .
- Theoretical calculations : Conformational sampling (MacroModel) and Hartree-Fock/6-31G* calculations rationalize the stability of diastereomers (e.g., 20a is 1.49 kcal/mol more stable than 20b) .
Q. What computational approaches predict the stability of spirocyclic diastereomers?
- Conformational sampling : Mixed torsional/low-mode sampling in MacroModel generates 10,000 conformers per diastereomer, filtered by energy (5 kcal/mol cutoff) and RMSD (0.5 Å) .
- Quantum-mechanical optimization : Gaussian09 with HF/6-31G* basis set refines geometries and calculates relative energies (Table 1 in ).
- Results align with experimental HPLC data, confirming trans-diastereomers (20a/20c) dominate due to lower steric strain .
Q. How does the spirocyclic moiety enhance the biological activity of glutamic acid analogues?
- Conformational restriction : The 5-azaspiro[2.3]hexane scaffold "freezes" rotational freedom around the C3–C4 bond, mimicking bioactive conformations of L-glutamic acid .
- Receptor binding : Constrained derivatives (e.g., 27a/27c) show enhanced affinity for metabotropic glutamate receptors (mGluRs), validated via in vitro assays targeting CNS disorders .
Methodological Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
